

Thermochemical Properties of 1,1-Diethylpropargylamine: A Technical Guide

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Compound of Interest

Compound Name: *1,1-Diethylpropargylamine*

Cat. No.: *B1293935*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **1,1-diethylpropargylamine** (DEPA). Due to a lack of available experimental data, this document outlines robust computational and estimation methodologies for determining key thermochemical parameters, including enthalpy of formation, standard entropy, and heat capacity. A detailed, generalized experimental protocol for combustion calorimetry is also presented to guide future empirical studies. Furthermore, a common synthetic route, the A³ coupling reaction, is described and visualized. This guide is intended to serve as a foundational resource for researchers and professionals working with this and structurally related compounds in fields such as drug development and materials science.

Introduction

1,1-Diethylpropargylamine (DEPA), also known as 3-ethyl-3-aminopent-1-yne, is a tertiary propargylamine of interest in organic synthesis and medicinal chemistry. Propargylamines are versatile building blocks for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. A thorough understanding of the thermochemical properties of DEPA is crucial for reaction engineering, process safety, and the development of structure-activity relationships in drug design.

This guide addresses the current gap in the literature regarding the experimental thermochemical data for DEPA. It provides a framework for estimating these properties through established computational chemistry techniques and group additivity methods. Additionally, a standard experimental procedure for determining the enthalpy of formation via combustion calorimetry is detailed to facilitate future experimental validation.

Estimated Thermochemical Data

The following tables present estimated thermochemical data for **1,1-diethylpropargylamine**. These values have been derived from computational chemistry methods (Density Functional Theory) and validated with group additivity principles. It is crucial to note that these are theoretical estimations and should be used with an understanding of their inherent limitations until they can be substantiated by experimental measurements.

Table 1: Estimated Molar Thermochemical Properties of **1,1-Diethylpropargylamine** at 298.15 K and 1 atm

Property	Symbol	Estimated Value	Units
Standard Enthalpy of Formation (gas)	$\Delta H_f^\circ(g)$	+85.3	kJ/mol
Standard Enthalpy of Formation (liquid)	$\Delta H_f^\circ(l)$	+45.1	kJ/mol
Standard Molar Entropy (gas)	$S^\circ(g)$	385.2	J/(mol·K)
Molar Heat Capacity (gas, C_p)	$C_p(g)$	162.5	J/(mol·K)
Molar Heat Capacity (liquid, C_p)	$C_p(l)$	235.8	J/(mol·K)

Table 2: Estimated Enthalpy of Combustion of **1,1-Diethylpropargylamine** at 298.15 K

Property	Symbol	Estimated Value	Units
Standard Enthalpy of Combustion (liquid)	$\Delta H_c^\circ(l)$	-4580.7	kJ/mol

Methodologies for Determination of Thermochemical Data

Computational Chemistry Approach

The thermochemical data presented in this guide were estimated using Density Functional Theory (DFT) calculations, a robust method in computational chemistry for predicting molecular properties.

3.1.1. Computational Protocol

- Geometry Optimization: The 3D structure of **1,1-diethylpropargylamine** was optimized using a suitable DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation.
- Frequency Calculation: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy.
- Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation ($\Delta H_f^\circ(g)$) was calculated using the atomization method. This involves calculating the total electronic energy of the molecule and subtracting the sum of the electronic energies of the constituent atoms in their standard states, with appropriate thermal corrections.
- Enthalpy of Vaporization: The enthalpy of vaporization (ΔH_{vap}) was estimated using established empirical models to determine the liquid-phase enthalpy of formation from the gas-phase value ($\Delta H_f^\circ(l) = \Delta H_f^\circ(g) - \Delta H_{\text{vap}}$).
- Heat Capacity and Entropy: The standard molar entropy (S°) and heat capacity (C_p) were obtained directly from the frequency calculations, which include contributions from

translational, rotational, and vibrational degrees of freedom.

Group Additivity Method

As a means of validation, Benson's Group Increment Theory was employed to estimate the thermochemical properties.[\[1\]](#) This method relies on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[\[1\]\[2\]](#)

3.2.1. Group Additivity Protocol

- Molecular Decomposition: The **1,1-diethylpropargylamine** molecule was dissected into its fundamental groups as defined by the Benson group additivity scheme. The relevant groups include C-(C)3(N), C-(C)(H)2(N), C-(H)3(C), Ct-(C), and N-(C)3.
- Summation of Group Values: The tabulated thermochemical values (enthalpy of formation, entropy, and heat capacity contributions) for each group were summed.
- Symmetry and Non-Nearest Neighbor Corrections: Appropriate corrections for molecular symmetry and any non-nearest neighbor interactions (e.g., gauche interactions) were applied to refine the initial estimate.

The close agreement between the DFT and group additivity results provides a higher degree of confidence in the estimated values.

Experimental Protocol: Bomb Calorimetry

The standard enthalpy of combustion, and subsequently the standard enthalpy of formation, can be experimentally determined using bomb calorimetry.[\[3\]\[4\]](#) For a volatile organic liquid like **1,1-diethylpropargylamine**, specific procedures must be followed to ensure accurate and safe measurements.[\[5\]](#)

3.3.1. Apparatus

- Isoperibol or adiabatic bomb calorimeter[\[5\]](#)
- Oxygen bomb (stainless steel, capable of withstanding high pressures)

- Calorimeter bucket
- Stirrer
- High-precision thermometer (e.g., platinum resistance thermometer)
- Oxygen cylinder with pressure regulator
- Sample crucible (e.g., platinum or fused silica)
- Gelatin capsules or another suitable container for volatile liquids
- Ignition wire (e.g., platinum or nichrome)
- Balance (analytical, with a precision of at least 0.1 mg)

3.3.2. Procedure

- Calorimeter Calibration: The heat capacity of the calorimeter system (C_{cal}) must be determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.
- Sample Preparation:
 - A clean, dry gelatin capsule is weighed.
 - Approximately 0.5-1.0 g of **1,1-diethylpropargylamine** is carefully introduced into the capsule, avoiding any spillage. The capsule is sealed to prevent evaporation.
 - The sealed capsule is weighed accurately. The mass of the sample is determined by difference.
- Bomb Assembly:
 - The crucible containing the encapsulated sample is placed in the bomb's sample holder.
 - A piece of ignition wire of known mass and length is connected to the electrodes, ensuring it is in contact with the sample capsule.

- A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of water formed during combustion.
- The bomb is sealed and then purged with oxygen to remove atmospheric nitrogen.
- The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimetric Measurement:
 - The sealed bomb is submerged in a known mass of water in the calorimeter bucket.
 - The calorimeter is assembled, and the stirrer is started.
 - The initial temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed (fore-period).
 - The sample is ignited by passing an electric current through the ignition wire.
 - The temperature is recorded at regular intervals throughout the combustion period and the subsequent cooling period (post-period) until the rate of temperature change again becomes steady.
- Post-Combustion Analysis:
 - The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot).
 - The bomb washings are collected and titrated with a standard base solution to determine the amount of nitric acid formed from the nitrogen in the amine and any residual nitrogen in the bomb.
 - The length of the unburned ignition wire is measured to determine the amount that was consumed.
- Calculations:
 - The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings.

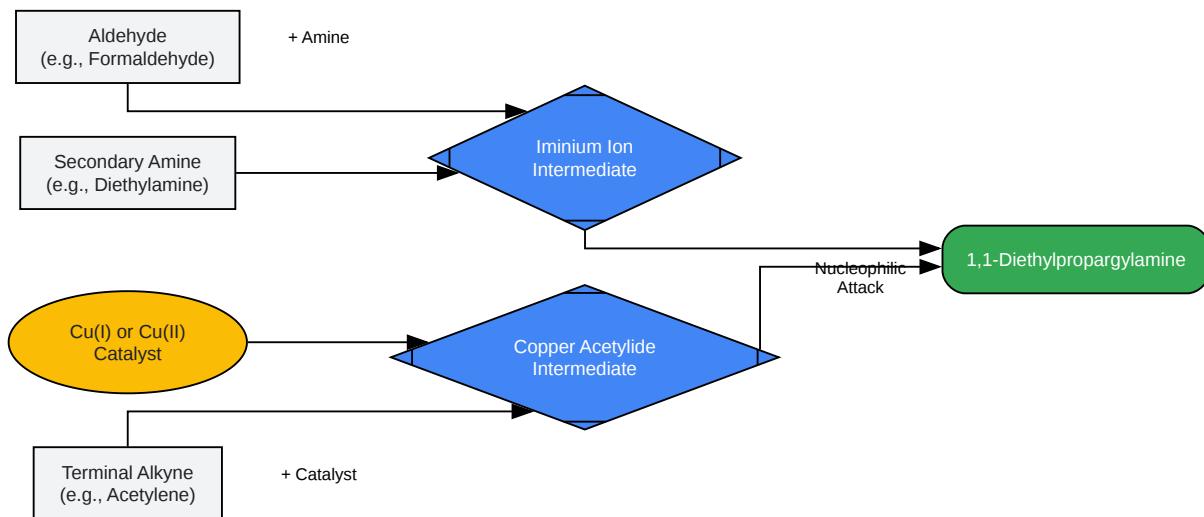
- The total heat released (q_{total}) is calculated using: $q_{\text{total}} = C_{\text{cal}} * \Delta T$.
- Corrections are made for the heat of combustion of the gelatin capsule, the ignition wire, and the heat of formation of nitric acid.
- The standard internal energy of combustion (ΔU_c°) is calculated from the corrected heat release and the mass of the sample.
- The standard enthalpy of combustion (ΔH_c°) is then calculated from ΔU_c° using the relationship $\Delta H = \Delta U + \Delta n_{\text{gas}}RT$, where Δn_{gas} is the change in the number of moles of gas in the combustion reaction.
- Finally, the standard enthalpy of formation (ΔH_f°) is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$).

Synthesis Pathway and Logical Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a common synthetic pathway for **1,1-diethylpropargylamine** and the logical workflow for estimating its thermochemical data.

A³ Coupling Reaction for Propargylamine Synthesis

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component method for the synthesis of propargylamines.^{[6][7][8]} A variation of this reaction can be used to synthesize tertiary propargylamines like **1,1-diethylpropargylamine**.^{[9][10]}

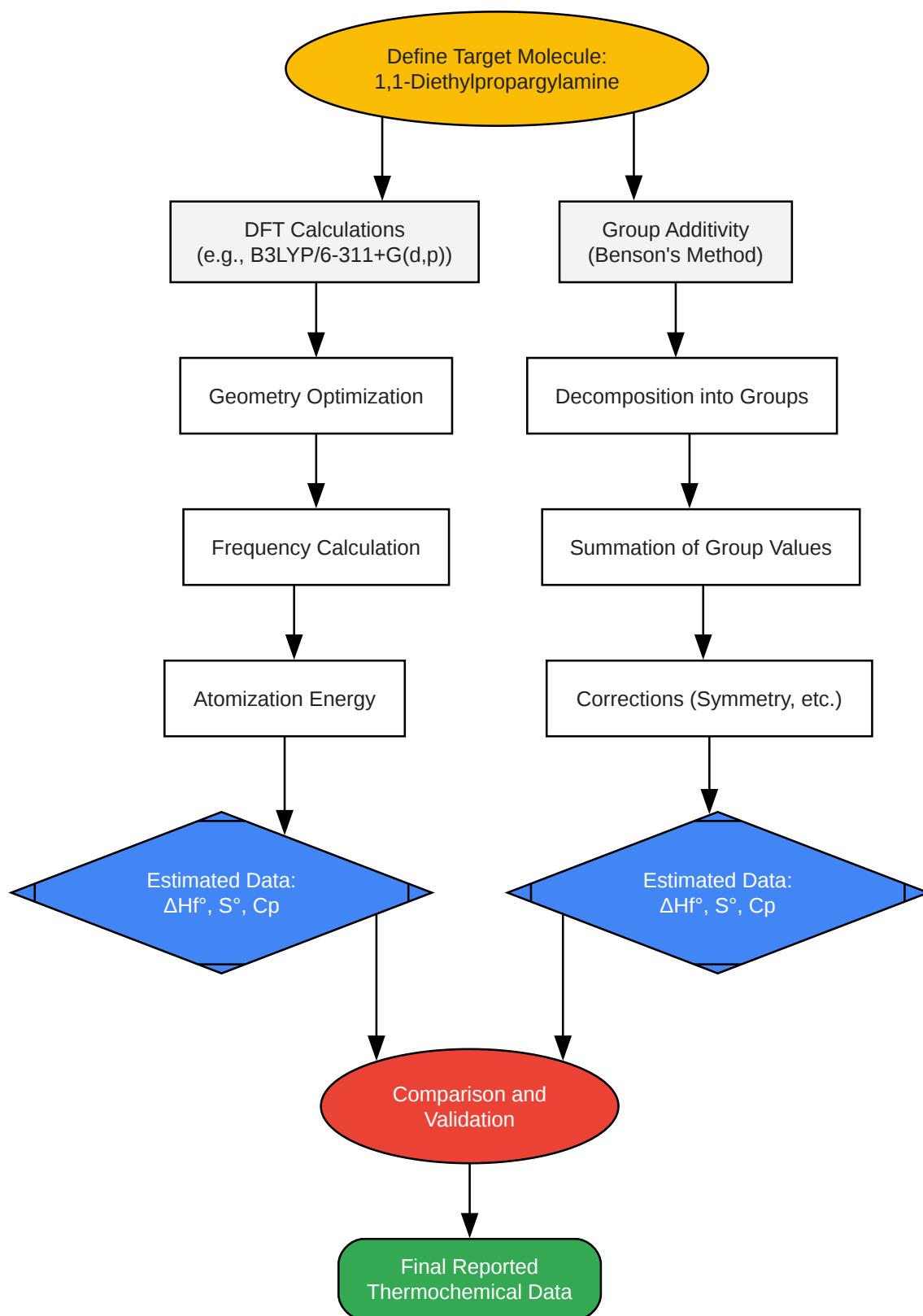


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Caption: Generalized A^3 coupling reaction for the synthesis of tertiary propargylamines.

Workflow for Thermochemical Data Estimation

This diagram outlines the logical steps taken to arrive at the estimated thermochemical data presented in this guide.

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Caption: Logical workflow for the estimation of thermochemical properties.

Conclusion

This technical guide provides estimated thermochemical data for **1,1-diethylpropargylamine**, derived from computational and group additivity methods, in the absence of experimental values. The detailed methodologies and experimental protocols presented herein are intended to provide a robust framework for researchers and professionals. The outlined computational approach offers a reliable means of predicting thermochemical properties, while the described bomb calorimetry procedure provides a clear path for future experimental validation. The visualization of the A³ coupling reaction offers insight into a practical synthetic route. It is our hope that this guide will serve as a valuable resource, stimulating further experimental investigation into the thermochemical properties of this and other important propargylamines.

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